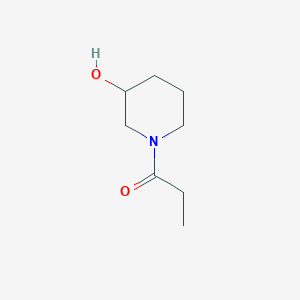

1-(3-Hydroxypiperidin-1-yl)propan-1-one

Description

Properties

CAS No. |

1154909-97-3 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)propan-1-one |

InChI |

InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3 |

InChI Key |

NGKJWJPVLBUFLE-UHFFFAOYSA-N |

SMILES |

CCC(=O)N1CCCC(C1)O |

Canonical SMILES |

CCC(=O)N1CCCC(C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Their Properties

Preparation Methods

Typical Synthetic Route

A plausible and commonly employed preparation method involves:

Starting Material : 3-hydroxypiperidine or a protected derivative is used as the piperidine ring source with the hydroxyl group already installed at the 3-position.

Acylation Step : The nitrogen atom of the 3-hydroxypiperidine is acylated with a propanoyl chloride or propan-1-one equivalent under controlled conditions to form the amide or ketone linkage.

Purification : The crude product is purified by recrystallization or chromatography to yield the pure 1-(3-hydroxypiperidin-1-yl)propan-1-one.

This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the propanoyl reagent.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Piperidine hydroxylation | Use of 3-hydroxypiperidine or hydroxylation of piperidine ring | Hydroxyl group must be at 3-position stereoselectively |

| Acylation | Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C | Controlled temperature to avoid side reactions |

| Work-up | Aqueous quench, extraction with organic solvents | Removal of excess reagents and byproducts |

| Purification | Recrystallization or column chromatography | Ensures high purity and yield |

Research Findings and Analytical Data

- The compound has been characterized by standard spectroscopic techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

- Computed molecular descriptors indicate a molecular weight of 157.21 g/mol, with a single hydrogen bond donor and two acceptors, consistent with the hydroxyl and carbonyl groups present.

- The stereochemistry at the 3-position hydroxyl is defined (3R), which is critical for biological activity and synthetic reproducibility.

Alternative Synthetic Strategies

- Reductive Amination : Starting from 3-hydroxypiperidin-1-one and reacting with appropriate aldehydes or ketones followed by reduction can also yield the target compound.

- Nucleophilic Substitution : Using 3-hydroxypiperidine and a suitable electrophilic propan-1-one derivative under nucleophilic substitution conditions.

Summary Table of Preparation Methods

Notes on Stereochemistry and Purity

- The stereochemical configuration at the 3-position hydroxyl group (3R) is crucial and must be maintained throughout synthesis to ensure desired biological properties.

- Purification techniques such as recrystallization and chromatography are essential to isolate the pure stereoisomer.

Q & A

Q. What are the common synthetic routes for 1-(3-Hydroxypiperidin-1-yl)propan-1-one, and what factors influence reaction yields?

Methodological Answer: Synthesis of this compound typically involves Mannich-type reactions or intramolecular cyclizations starting from accessible precursors like piperidine derivatives and ketones. For example:

- Mannich Reaction : Reacting 3-hydroxypiperidine with propanone under acidic conditions (e.g., HCl or H₂SO₄) to form the target compound. Key factors affecting yield include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the hydroxypiperidine ring (δ 1.5–3.0 ppm) and ketone environment (δ 2.1–2.5 ppm).

- ¹³C NMR : Confirms carbonyl carbon (δ ~210 ppm) and piperidine ring carbons.

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.

- X-ray Crystallography : Resolves stereochemistry and hydrogen bonding of the hydroxyl group. Use SHELXL for refinement, ensuring high-resolution data (≤ 1.0 Å) to minimize R-factor discrepancies .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological enzymes?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd). For example, test inhibition of acetylcholinesterase (AChE) due to structural similarity to piperidine-based AChE inhibitors.

- Kinetic Analysis : Compare Michaelis-Menten plots with/without the compound to determine inhibition type (competitive/non-competitive).

- Computational Docking : Employ AutoDock Vina to model interactions between the compound’s hydroxyl group and enzyme active sites (e.g., catalytic triads in proteases). Validate with mutational studies .

Q. What strategies can address discrepancies in crystallographic data during structure determination?

Methodological Answer:

- Data Contradiction Analysis :

- Twinned Data : Use SHELXD for twin-law identification and SHELXL for dual refinement.

- Disordered Atoms : Apply ISOR and SIMU restraints to model thermal motion.

- Hydrogen Bonding Ambiguity : Conduct Hirshfeld surface analysis to distinguish between O–H⋯O and N–H⋯O interactions.

- Validation Tools : Cross-check with CIF validation in PLATON to resolve geometric outliers .

Q. How does the hydroxyl group on the piperidine ring influence the compound’s reactivity in organic transformations?

Methodological Answer:

- Nucleophilic Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, enabling participation in acid-catalyzed cyclizations or chelation with metal catalysts (e.g., Pd in cross-coupling reactions).

- Redox Behavior : The –OH group can undergo oxidation to a ketone (via Jones reagent) or act as a hydrogen donor in radical reactions. Compare reactivity with non-hydroxylated analogs (e.g., 1-piperidinylpropan-1-one) to isolate its role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.